5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione
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Overview
Description
5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base, followed by the introduction of the 4-iodoaniline moiety through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione has several applications in scientific research:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Acts as a probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thione: Lacks the 4-iodoaniline moiety.
3-(4-Iodoanilino)-1,3,4-oxadiazole-2-thione: Lacks the 2-hydroxyphenyl group.
Uniqueness
The presence of both the 2-hydroxyphenyl and 4-iodoaniline groups in 5-(2-Hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione imparts unique chemical and biological properties. This combination allows for diverse reactivity and potential interactions with multiple biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-3-[(4-iodoanilino)methyl]-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3O2S/c16-10-5-7-11(8-6-10)17-9-19-15(22)21-14(18-19)12-3-1-2-4-13(12)20/h1-8,17,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWVOXMMYCQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=S)O2)CNC3=CC=C(C=C3)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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